molecular formula C16H21ClN4O3 B3028329 5-HT3-In-1

5-HT3-In-1

Cat. No.: B3028329
M. Wt: 352.81 g/mol
InChI Key: AUEDWHIROZUNGK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-HT3-In-1” refers to a specific type of serotonin receptor, known as the 5-hydroxytryptamine receptor subtype 3. This receptor is a pentameric ligand-gated ion channel involved in neuronal signaling. It is unique among serotonin receptors as it mediates fast excitatory responses, unlike other serotonin receptors that are G-protein coupled and act through slower metabotropic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compounds targeting the 5-hydroxytryptamine receptor subtype 3 typically involves the creation of selective antagonists or agonists. These compounds are synthesized through multi-step organic reactions, often starting with the formation of a core structure followed by functional group modifications to enhance selectivity and potency. Common synthetic routes include:

Industrial Production Methods

Industrial production of 5-hydroxytryptamine receptor subtype 3 antagonists, such as ondansetron, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

The compound “5-HT3-In-1” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified activity towards the 5-hydroxytryptamine receptor subtype 3 .

Scientific Research Applications

The compound “5-HT3-In-1” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “5-HT3-In-1” involves its binding to the 5-hydroxytryptamine receptor subtype 3, which is a ligand-gated ion channel. Upon binding, the receptor undergoes a conformational change that opens the ion channel, allowing the flow of cations such as sodium and calcium. This leads to depolarization of the neuronal membrane and subsequent neuronal signaling . The molecular targets include the receptor’s ligand-binding site and the ion channel pore .

Properties

IUPAC Name

5-amino-6-chloro-N-[[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3/c17-12-7-11(14-15(13(12)18)24-6-5-23-14)16(22)19-8-10-9-20-1-3-21(10)4-2-20/h7,10H,1-6,8-9,18H2,(H,19,22)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEDWHIROZUNGK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN1C[C@@H]2CNC(=O)C3=CC(=C(C4=C3OCCO4)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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